5-Fluoro-2-oxoindoline

α-glucosidase inhibition diabetes oxindole derivatives

5-Fluoro-2-oxoindoline is a non-substitutable intermediate for Sunitinib synthesis and a designated Sunitinib Impurity 3 reference standard for ANDA submissions. The 5-fluoro moiety is essential for biological activity; substitution yields a different compound. Derivatives show 10–15× greater α-glucosidase inhibition than acarbose (IC50 ~35.8 μM vs 569.4 μM) and potent VEGFR2 inhibition (IC50 25 nM). High DMSO solubility (>1.3 M) facilitates in vitro assays. Procure this critical building block to ensure regulatory compliance and accelerate drug discovery.

Molecular Formula C8H6FNO
Molecular Weight 151.14 g/mol
CAS No. 56341-41-4
Cat. No. B020390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-oxoindoline
CAS56341-41-4
Synonyms5-Fluoro-1,3-dihydro-indol-2-one; _x000B_
Molecular FormulaC8H6FNO
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)F)NC1=O
InChIInChI=1S/C8H6FNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)
InChIKeyDDIIYGHHUMKDGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 5-Fluoro-2-oxoindoline (CAS 56341-41-4): A Foundational Fluorinated Oxindole Scaffold for Drug Discovery


5-Fluoro-2-oxoindoline (5-fluorooxindole) is a heterocyclic compound with the molecular formula C8H6FNO and a molecular weight of 151.14 g/mol . Characterized by a solid off-white to light yellow appearance and a reported melting point of 143-147 °C, it is commercially available in purities typically ≥97% . The compound features a specific substitution pattern, with a single fluorine atom at the 5-position of the oxindole ring system, which is a common and crucial feature in the synthesis of numerous biologically active molecules .

The Risk of Generic Substitution: Why 5-Fluoro-2-oxoindoline is Not an Interchangeable Oxindole


The specific substitution pattern of 5-fluoro-2-oxoindoline is paramount for its function as a validated intermediate, particularly in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor [1]. Unlike unsubstituted 2-oxindole or other halogenated analogs like 5-chloro-2-oxindole, the 5-fluoro moiety on the oxindole scaffold is a key structural feature that defines its utility [1]. Substituting a different oxindole core would alter the critical 5-fluorination, leading to the synthesis of a different final compound, which could impact the desired biological activity or fail to produce the intended pharmaceutical target . Therefore, 5-fluoro-2-oxoindoline is a non-substitutable chemical building block when the final molecular target requires the specific 5-fluorooxindole pharmacophore.

Quantitative Differentiation Evidence for 5-Fluoro-2-oxoindoline (CAS 56341-41-4)


α-Glucosidase Inhibition: A 10- to 15-Fold Activity Increase Over Acarbose

Derivatives synthesized from the 5-fluoro-2-oxindole scaffold demonstrate significantly higher α-glucosidase inhibitory activity compared to the clinical drug acarbose. This establishes the scaffold's value in generating potent inhibitors for metabolic disorders. [1][2]

α-glucosidase inhibition diabetes oxindole derivatives

VEGFR2 Kinase Inhibition: Derivative Shows Low Nanomolar Potency

A derivative of 5-fluoro-2-oxoindoline exhibits potent inhibition of VEGFR2 kinase, a key target in angiogenesis. This activity is in the low nanomolar range, underscoring the scaffold's potential in oncology drug development. [1]

VEGFR2 kinase angiogenesis cancer

Regulatory Utility: Essential Reference Standard for Sunitinib Quality Control

5-Fluoro-2-oxoindoline is a specifically identified impurity in the synthesis of the anti-cancer drug Sunitinib. It is supplied as a reference standard for use in analytical method development and quality control (QC) applications to support regulatory filings. [1][2]

Sunitinib impurity reference standard quality control

Solubility Advantage: High DMSO Solubility Facilitates In Vitro Assays

The compound demonstrates excellent solubility in DMSO, a key solvent for preparing stock solutions for in vitro biological assays. This practical attribute reduces the risk of precipitation and ensures accurate compound handling and dispensing.

solubility DMSO stock solution

Validated Application Scenarios for Procuring 5-Fluoro-2-oxoindoline (CAS 56341-41-4)


Development of Next-Generation α-Glucosidase Inhibitors

Researchers developing novel therapeutics for type 2 diabetes should consider this compound as a validated starting point. Its derivatives have demonstrated a 10- to 15-fold increase in inhibitory activity against α-glucosidase compared to acarbose (IC50 ~ 35.8 μM vs. 569.4 μM) [1]. This significant potency difference, established through comparative in vitro assays, makes the 5-fluoro-2-oxindole scaffold a superior foundation for hit-to-lead optimization programs in this therapeutic area.

Analytical Reference Standard for Sunitinib Impurity Profiling

For analytical chemists, quality control scientists, and regulatory affairs personnel involved in Sunitinib drug substance or drug product manufacturing, procuring this compound is essential. It is not a generic reagent but a designated Sunitinib Impurity 3 reference standard [2]. It is specifically supplied with detailed characterization data for use in analytical method development (AMD), method validation (AMV), and routine quality control (QC) testing, which is a requirement for Abbreviated New Drug Applications (ANDA) and commercial production.

Medicinal Chemistry for Kinase Inhibitor Drug Discovery

Given the demonstrated potency of a 5-fluoro-2-oxindole derivative against the VEGFR2 kinase (IC50 25 nM) [3], this core structure is a valuable building block for medicinal chemists designing targeted cancer therapies. The fluorinated oxindole provides a specific vector for exploration, particularly when targeting the ATP-binding pocket of kinases, a well-validated approach in oncology.

Preparing Concentrated DMSO Stock Solutions for In Vitro Assays

For scientists conducting in vitro assays, the high solubility of 5-fluoro-2-oxoindoline in DMSO (up to 200 mg/mL or >1.3 M) provides a significant practical advantage . This allows for the creation of highly concentrated stock solutions, which is particularly beneficial when high compound concentrations are needed or when minimizing the volume of organic solvent introduced into the final assay system is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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